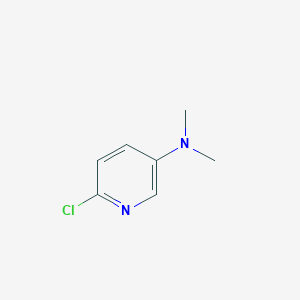

6-Chloro-N,N-dimethylpyridin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLYCVHFZNARDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556120 | |

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-91-9 | |

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-N,N-dimethylpyridin-3-amine CAS number and properties

CAS Number: 41288-91-9

Introduction

6-Chloro-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring and a dimethylamino group, offers multiple reactive sites for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes key computed properties for the isomeric compound 6-chloro-N,N-dimethylpyridin-2-amine (CAS: 1060801-42-4) to provide an estimation.[1][2]

| Property | Value (for 6-chloro-N,N-dimethylpyridin-2-amine) | Data Source |

| Molecular Formula | C₇H₉ClN₂ | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| XLogP3-AA | 2.3 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Topological Polar Surface Area | 16.1 Ų | Guidechem[2] |

| Complexity | 106 | Guidechem[2] |

Synthesis

Alternatively, a more direct approach could be the reaction of 3-amino-6-chloropyridine with a methylating agent. Below is a generalized experimental protocol for a potential nucleophilic aromatic substitution approach.

Experimental Protocol: Plausible Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

3-Amino-6-chloropyridine

-

Iodomethane (CH₃I)

-

A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-6-chloropyridine (1.0 eq) in the anhydrous solvent.

-

Addition of Base: Carefully add the base (2.5 eq) to the solution in portions at room temperature under a nitrogen atmosphere.

-

Addition of Methylating Agent: Slowly add iodomethane (2.2 eq) to the suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Analysis

Specific, experimentally obtained spectroscopic data for this compound are not widely reported. The following provides an expectation of the key spectral features based on its chemical structure.

¹H NMR:

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and dimethylamino groups.

-

Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety is expected, likely in the range of δ 2.5-3.5 ppm.

¹³C NMR:

-

Aromatic Carbons: Five signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will be significantly influenced.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino group is anticipated, typically in the aliphatic region of the spectrum.

IR Spectroscopy:

-

C-Cl Stretch: A characteristic absorption band for the carbon-chlorine stretch is expected in the fingerprint region.

-

C-N Stretch: Aromatic C-N stretching vibrations are expected.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will be present. As a tertiary amine, no N-H stretching bands are expected.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery

The 6-aminopyridine scaffold is a well-established pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The amino group of the aminopyridine core can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[3]

While the specific biological activity of this compound has not been extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics. The chlorine atom at the 6-position serves as a convenient synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Caption: General mechanism of kinase inhibition by aminopyridine-based compounds.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed[5]:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

-

First Aid: In case of inhalation, move the victim to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest its utility as a building block for more complex molecules, particularly in the development of kinase inhibitors. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. This guide serves as a foundational resource for researchers and scientists interested in leveraging the potential of this and related aminopyridine scaffolds.

References

- 1. 6-chloro-N,N-dimethylpyridin-2-amine | C7H9ClN2 | CID 20649114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-Chloro-N,N-dimethylpyridin-3-amine, a valuable pyridine derivative for pharmaceutical and agrochemical research. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the chlorination of 2-aminopyridine to yield the key intermediate, 6-chloropyridin-3-amine. This intermediate is then subjected to N,N-dimethylation using an Eschweiler-Clarke reaction to produce the final product.

An In-depth Technical Guide to 6-Chloro-N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Chloro-N,N-dimethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This guide details its chemical properties, relevant synthetic protocols, and potential applications, presented for a specialist audience.

Core Compound Data

This compound is a halogenated aminopyridine. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a dimethylamino group at the 3-position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

| Property | Data | Reference |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 41288-91-9 | [3][4] |

| Canonical SMILES | CN(C)C1=CC=C(N=C1)Cl |

Experimental Protocols

The synthesis of derivatives from this compound and related chloropyridines typically involves leveraging the reactivity of the C-Cl bond. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 6-position, making it susceptible to nucleophilic aromatic substitution and a suitable partner in palladium-catalyzed cross-coupling reactions.[5]

This protocol outlines a general method for substituting the chlorine atom with a nucleophile, such as an amine.

Materials:

-

This compound (1.0 equivalent)

-

Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)

-

Base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA), 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Standard inert atmosphere glassware (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the selected nucleophile, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol details a standard procedure for forming a new carbon-carbon bond at the 6-position.

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene)

Procedure:

-

In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.[6]

-

Add the degassed solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction, typically with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Key synthetic routes from this compound.

Caption: Standard workflow for synthesis and purification.

References

- 1. 6-chloro-N,N-dimethylpyridin-2-amine | C7H9ClN2 | CID 20649114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-3,4-dimethylpyridin-2-amine | C7H9ClN2 | CID 83668675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 41288-91-9|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-Chloro-N,N-dimethylpyridin-3-amine: A Technical Overview

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Chloro-N,N-dimethylpyridin-3-amine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic behaviors of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. This guide is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a substituted pyridine ring, which will be the primary determinant of its spectral characteristics. The key structural features include a chlorine atom at the 6-position, a dimethylamino group at the 3-position, and three aromatic protons on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the two equivalent methyl groups of the dimethylamino moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | d | ~2.5 |

| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-5 | 7.1 - 7.3 | d | ~8.5 |

| -N(CH₃)₂ | 2.9 - 3.1 | s | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum is anticipated to display six unique signals: four for the aromatic carbons of the pyridine ring and two for the carbons of the dimethylamino group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 148 - 151 |

| C-4 | 123 - 126 |

| C-5 | 120 - 123 |

| C-6 | 140 - 143 |

| -N(CH₃)₂ | 40 - 43 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands. As a tertiary amine, it will not show the characteristic N-H stretching bands.[1][2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C and C=N stretch (aromatic ring) | 1550 - 1600 | Strong |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed, along with characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 156 | High |

| [M+2]⁺ (with ³⁷Cl) | 158 | ~33% of [M]⁺ |

| [M-CH₃]⁺ | 141 | Moderate |

| [M-N(CH₃)₂]⁺ | 112 | Moderate |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Sample Preparation

To prepare a sample for NMR analysis, accurately weigh between 5 to 20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5] The sample should be dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube.[4][6] Ensure the sample is fully dissolved, using vortexing or gentle sonication if necessary.[4] The solution should be free of any solid particles to ensure good spectral resolution. An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[5][6]

IR Sample Preparation

For solid samples, a common method is to prepare a thin solid film. This involves dissolving a small amount of the compound (around 50 mg) in a volatile solvent like methylene chloride. A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the spectrometer for analysis. Alternatively, a KBr disk can be prepared by grinding the solid sample with potassium bromide and pressing it into a transparent disk.

Mass Spectrometry Sample Introduction

For a volatile compound, the sample can be introduced into the mass spectrometer via a heated inlet system to vaporize it into the ion source.[7] In the common electron impact (EI) method, the gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][7][8] The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio.[7][8]

Visualized Workflows

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Logical flow for structure elucidation from spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 6-Chloro-N,N-dimethylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-N,N-dimethylpyridin-3-amine (CAS No: 41288-91-9). Ensuring the chemical integrity of this compound is critical for the accuracy and reproducibility of research and development activities. While specific quantitative stability data under various environmental conditions are not extensively available in the public domain, this guide synthesizes the best practices for storage and handling based on available safety data sheets and general chemical knowledge.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on safety data sheets.[1][2][3] Adherence to these guidelines will help maintain the compound's purity and stability over time.

| Parameter | Recommendation | Rationale |

| Temperature | Cool | Minimizes the rate of potential thermal degradation. |

| Humidity | Dry | Prevents hydrolysis and other moisture-mediated degradation pathways. |

| Atmosphere | Well-ventilated area | Ensures the dispersion of any potential vapors and prevents the buildup of a hazardous atmosphere.[1][2][3] |

| Container | Tightly closed container | Protects the compound from atmospheric moisture, oxygen, and other contaminants.[1][2][3] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials | Prevents accidental contamination and potential hazardous reactions.[1][2] |

| Security | Store locked up or in an area accessible only to qualified or authorized persons | Enhances safety and prevents unauthorized access to the chemical.[3] |

General Handling and Safety Precautions

Safe handling practices are crucial to both maintaining the stability of this compound and ensuring personnel safety. The following table outlines key handling and safety recommendations.

| Aspect | Precaution |

| Ventilation | Handle in a well-ventilated place.[1][2] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1] |

| Contact Avoidance | Avoid contact with skin and eyes.[1] |

| Aerosol and Dust Prevention | Avoid the formation of dust and aerosols.[1][3] |

| Ignition Sources | Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] |

Experimental Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound, from receipt of the compound to its final disposal. This workflow is designed to maintain the compound's integrity and ensure user safety.

Stability Considerations and Potential Degradation

While specific degradation pathways for this compound are not well-documented in publicly available literature, compounds of this class can be susceptible to certain degradation mechanisms. Amines, in general, can undergo thermal and oxidative degradation.[4] The presence of a chloro-substituent on the pyridine ring may also influence its reactivity and stability.

Potential degradation pathways to consider, although not confirmed for this specific molecule, include:

-

Oxidation: Exposure to air and light can lead to oxidative degradation of amine compounds.

-

Hydrolysis: The presence of moisture could potentially lead to the hydrolysis of the chloro group, although this is generally less likely with aryl chlorides compared to alkyl chlorides.

To mitigate these potential risks, it is imperative to store the compound under an inert atmosphere if possible, especially for long-term storage, and to protect it from light.

Conclusion

The stability of this compound is best maintained by strict adherence to the recommended storage and handling conditions. By storing the compound in a cool, dry, and well-ventilated area in a tightly sealed container, and by following safe handling practices, researchers can minimize the risk of degradation and ensure the quality of their starting materials. The provided workflow offers a systematic approach to maintaining the integrity of this compound throughout its lifecycle in a laboratory setting. For critical applications, it is always recommended to re-analyze the purity of the compound before use, especially after prolonged storage.

References

In-depth Technical Guide to 6-Chloro-N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of 6-Chloro-N,N-dimethylpyridin-3-amine (CAS No. 41288-91-9), a key building block in medicinal chemistry and agrochemical research.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing higher purity grades. The compound is generally available in quantities ranging from milligrams to kilograms. Below is a summary of representative commercial sources and their offerings.

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥97% (HPLC) | 1g, 5g, 25g |

| Anichem | >95% | 0.5g, 1g, 5g, 10g |

| ChemicalBook | - | - |

| PubChem | - | Aggregated from multiple suppliers |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 41288-91-9 |

| Appearance | Off-white to yellow solid |

| Melting Point | 65-69 °C |

| Boiling Point | 253.5±20.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| pKa | 5.31±0.10 (Predicted) |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its synthesis can be logically derived from established methods for analogous compounds. A plausible synthetic route involves the direct dimethylation of the corresponding primary amine, 6-chloropyridin-3-amine.

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol (based on reductive amination):

-

Reaction Setup: To a solution of 6-chloropyridin-3-amine (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile) in a round-bottom flask, add aqueous formaldehyde (2.2 eq.).

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 20 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Analytical Data

While publicly available spectra are limited, suppliers like BLDpharm indicate the availability of analytical data such as ¹H NMR, HPLC, and LC-MS upon request.[1] Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the purchased compound.

Biological and Research Applications

This compound belongs to the class of substituted aminopyridines, which are prevalent scaffolds in drug discovery and agrochemical development. The presence of the chlorine atom at the 6-position and the dimethylamino group at the 3-position provides two key points for further chemical modification, making it a versatile building block for creating libraries of compounds.

Derivatives of chloropyridines are known to exhibit a wide range of biological activities, including as kinase inhibitors and insecticides.[2] this compound can serve as a crucial intermediate in the synthesis of more complex molecules for screening in various biological assays.

Caption: Potential research applications of this compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the SDS provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier or experimental protocol. Researchers should always conduct their own risk assessments and adhere to safe laboratory practices.

References

Reactivity of the Chlorine Atom in 6-Chloro-N,N-dimethylpyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-N,N-dimethylpyridin-3-amine is a valuable building block in medicinal chemistry and materials science. The reactivity of the chlorine atom at the 6-position of the pyridine ring is of central importance for its synthetic utility. This guide provides a comprehensive overview of the key reactions involving this chloro-substituent, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific quantitative data for this compound is not extensively available in the public domain, this document offers detailed experimental protocols adapted from closely related substrates, providing a robust starting point for reaction optimization. The underlying reaction mechanisms and logical workflows are illustrated with clear diagrams to facilitate a deeper understanding of the chemical principles at play.

Introduction: The Chemical Landscape of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In this compound, the chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic attack and oxidative addition to palladium complexes. This heightened reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediates formed during these reactions. The N,N-dimethylamino group at the 3-position, being an electron-donating group, can also modulate the electronic properties of the ring, although the reactivity of the 6-position is predominantly governed by the ring nitrogen.

This guide will delve into the primary transformations of the 6-chloro substituent, providing both theoretical understanding and practical guidance for synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the adjacent pyridine nitrogen.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., a primary or secondary amine, 1.2 equiv)

-

Base (e.g., K2CO3 or DIPEA, 2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the nucleophile, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature ranging from 80 to 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species and should be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Note on Microwave-Assisted SNAr: Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times. Typical conditions involve heating the reaction mixture in a sealed microwave vessel at temperatures between 120 and 180 °C for 10 to 60 minutes.

Logical Workflow for Nucleophilic Aromatic Substitution:

Caption: A typical experimental workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound is an excellent handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask or a sealable reaction tube under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, and the base. For air-sensitive catalysts, this should be done in a glovebox.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring to a temperature typically between 80 and 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd2(dba)3 or a G3/G4 pre-catalyst, 1-4 mol% Pd)

-

Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 1.2-2.0 equiv relative to Pd)

-

Strong base (e.g., NaOtBu or LHMDS, 1.4 equiv)

-

Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Remove the tube from the glovebox and add the degassed solvent under a positive pressure of inert gas.

-

Seal the tube and heat the reaction mixture to a temperature between 90 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

The Pivotal Role of 6-Chloro-N,N-dimethylpyridin-3-amine as a Pharmacophore in Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-chloro-N,N-dimethylpyridin-3-amine scaffold as a pharmacophore in the design and development of potent kinase inhibitors. While direct quantitative data for kinase inhibitors featuring this exact core is limited in publicly available literature, this guide will draw upon extensive research on closely related 3-aminopyridine and 6-chloropyridin-3-amine derivatives to elucidate its significance, structure-activity relationships (SAR), and therapeutic potential. We will delve into the crucial interactions of this pharmacophore within the kinase ATP-binding site, present quantitative data from analogous compounds, provide detailed experimental methodologies, and visualize the key signaling pathways these inhibitors modulate.

Core Concepts: The 3-Aminopyridine Pharmacophore

The 3-aminopyridine core is a well-established and highly valued pharmacophore in the design of kinase inhibitors.[1][2] Its utility stems from the strategic placement of nitrogen atoms that enable critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor potency. The amino group at the 3-position typically acts as a hydrogen bond donor, while the pyridine nitrogen can function as a hydrogen bond acceptor, mimicking the adenine moiety of ATP.[2]

The this compound scaffold builds upon this foundational structure. The chlorine atom at the 6-position serves as a crucial synthetic handle, allowing for a wide range of chemical modifications through cross-coupling reactions to enhance potency, selectivity, and pharmacokinetic properties.[2] The N,N-dimethylamino group at the 3-position can influence the molecule's basicity, solubility, and potential for additional interactions within the ATP-binding site.

Quantitative Analysis of Related Kinase Inhibitors

| Compound/Scaffold | Target Kinase(s) | Assay Type | IC50 (nM) | Reference(s) |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ (S6K2) | Biochemical Assay | 444 | [3] |

| MPS1 | Biochemical Assay | >10,000 | [3] | |

| MAPKAPK2 | Biochemical Assay | >10,000 | [3] | |

| Aminopyrimidine-based | JNK1 | Not Specified | 25 | [4] |

| Aminopyrimidine-based | JNK2 | Not Specified | 12 | [4] |

| Aminopyrazole-based | JNK3 | Not Specified | <40 | [4] |

| Biphenyl amide (aminopyridine derivative) | p38α | Not Specified | 11 | [4] |

| Imidazopyridine with 2-cyanoacrylamide | TAK1 | Not Specified | 27 | [4] |

| Aminopyridine-based | VRK1 | Not Specified | 150 | [4] |

| Imidazopyridine aminofurazan | PrkA | Not Specified | 840 | [4] |

Key Signaling Pathways Modulated by Aminopyridine-Based Kinase Inhibitors

Kinase inhibitors incorporating the 6-chloropyridin-3-amine pharmacophore are often designed to target key signaling pathways that are frequently dysregulated in diseases such as cancer. The two major pathways of interest are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK cascades.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a common feature in many human cancers.[6] Inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

Caption: The PI3K/Akt/mTOR signaling pathway.

The Ras/Raf/MEK/ERK Signaling Pathway

This cascade, also known as the MAPK/ERK pathway, is another critical regulator of cell proliferation, differentiation, and survival.[7] Mutations in Ras and Raf are common oncogenic drivers.[8]

Caption: The Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of kinase inhibitors based on the 6-chloropyridin-3-amine scaffold.

Synthesis of 6-Aryl-N,N-dimethylpyridin-3-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N,N-dimethylpyridin-3-amine derivative.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (serially diluted in DMSO)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a white assay plate, add the kinase, substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is used to assess the inhibition of a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Materials:

-

Human cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-Akt) to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design of novel and potent kinase inhibitors. Its inherent ability to engage in key hydrogen bonding interactions with the kinase hinge region, combined with the synthetic tractability offered by the 6-chloro substituent, provides a robust platform for medicinal chemists. While direct biological data for inhibitors based on this specific core remains to be extensively published, the wealth of information on analogous 3-aminopyridine derivatives strongly supports its potential. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to explore the synthesis, evaluation, and mechanism of action of new kinase inhibitors derived from this promising pharmacophore. Further investigation into the structure-activity relationships of direct derivatives is warranted and holds the potential to yield next-generation therapeutics for a range of diseases.

References

- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 6-Chloro-N,N-dimethylpyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N,N-dimethylpyridin-3-amine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a reactive chlorine atom amenable to cross-coupling reactions and a dimethylamino group that can influence solubility and target engagement, make it an attractive starting point for drug discovery programs. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the development of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and antimicrobial agents. Detailed experimental protocols, comprehensive data summaries, and visualizations of key biological pathways are presented to facilitate further research and development in this area.

Core Applications in Medicinal Chemistry

The inherent reactivity of the C-Cl bond in this compound, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the facile introduction of a wide range of substituents at the 6-position. This synthetic tractability has been exploited to generate extensive libraries of compounds for screening against various therapeutic targets.

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket. Derivatives of this compound have been successfully developed as potent inhibitors of several therapeutically relevant kinases.

-

SHP2 Inhibitors: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-RAF-MEK-ERK signaling pathway and a key target in oncology.[1] Allosteric inhibitors of SHP2 have been developed utilizing the 6-chloropyridine core, leading to compounds with significant anti-proliferative activity in cancer cell lines.

-

GSK-3β and CDK4/6 Inhibitors: Glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of cellular processes implicated in neurodegenerative diseases and cancer, respectively. The aminopyridine motif derived from this compound has been incorporated into potent inhibitors of these kinases.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Neuronal nicotinic acetylcholine receptors are involved in various cognitive functions, and their modulation is a promising strategy for the treatment of neurological and psychiatric disorders. Derivatives of 6-chloro-3-pyridinyl compounds have been synthesized and evaluated as potent ligands for nAChRs, exhibiting both agonist and antagonist activities. These compounds have shown high affinity for the α4β2 nAChR subtype, which is implicated in nicotine addiction and has been investigated as a target for cognitive enhancement in conditions like Alzheimer's disease.

Antimicrobial Agents

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyridine scaffold has been explored for its antimicrobial potential, and derivatives of 6-chloropyridine have demonstrated activity against a range of bacterial and fungal pathogens. The introduction of various substituents on the pyridine ring allows for the modulation of the antimicrobial spectrum and potency.

Data Presentation

The following tables summarize the biological activity of selected derivatives of this compound and its analogs.

Table 1: Inhibitory Activity of Kinase Inhibitor Derivatives

| Compound Class | Target | Assay Type | IC50 / Ki |

| Pyridine Derivative | SHP2 | In vitro enzyme activity | 1.36 µM |

| Pyridinone Analog | SHP2 | Biochemical Inhibition | 0.25 µM |

| 6-amino pyridine derivative | GSK-3β | In-vitro | 0.77 ± 0.01 μM |

| 6-amino pyridine derivative | CK-1δ | In-vitro | 0.57 ± 0.12 μM |

Table 2: Activity of Nicotinic Acetylcholine Receptor (nAChR) Modulator Derivatives

| Compound Derivative | Target | Assay Type | IC50 / Ki |

| N-[(6-chloro-3-pyridinyl)methyl] imidazolidine analog | α4β2 nAChR | [³H]-nicotine Binding | IC50 = 6.0 nM |

| N-[(6-chloro-3-pyridinyl)methyl] 2-iminothiazole analog | α4β2 nAChR | [³H]-nicotine Binding | 4-fold higher potency than (-)-nicotine |

| N-[(6-chloro-3-pyridinyl)methyl] pyrrolidine analog | α4β2 nAChR | [³H]-nicotine Binding | IC50 = 9 nM |

| N-[(6-chloro-3-pyridinyl)methyl] trimethylammonium analog | α4β2 nAChR | [³H]-nicotine Binding | IC50 = 18 nM |

| Diazabicyclo[3.1.1]heptane aniline derivative | α4β2 nAChR | Radioligand Binding | Ki = 0.0598 nM |

| Diazabicyclo[3.1.1]heptane aniline derivative | α3β4 nAChR | Radioligand Binding | Ki = 2.2 nM |

Table 3: Antimicrobial Activity of Pyridine Derivatives

| Compound Series | Microorganism | MIC (µg/mL) |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2-1.3 |

| Pyridothienopyrimidine derivatives | Staphylococcus aureus | 15.63 |

| Pyridothienopyrimidine derivatives | Gram-negative strains | 7.81 - 15.63 |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound and the biological evaluation of its derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.[1][2][3]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP or XPhos, 4 mol%)

-

Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

-

Add this compound and the amine to the flask.

-

Add the anhydrous, degassed solvent.

-

Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: SHP2 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against the SHP2 enzyme.[1]

Materials:

-

Recombinant human SHP2 enzyme

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer containing DMSO.

-

Add the SHP2 enzyme to each well of the assay plate.

-

Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of derivatives of this compound are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

SHP2 and the RAS-MAPK Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in human cancers.[4] SHP2 inhibitors developed from the 6-chloropyridine scaffold act allosterically, stabilizing the enzyme in an inactive conformation. This prevents the dephosphorylation of its substrates, thereby inhibiting the activation of RAS and the downstream MAPK pathway, ultimately leading to reduced cell proliferation and tumor growth.[5][6][7][8]

Nicotinic Acetylcholine Receptors in Neuromodulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system. The α4β2 and α7 subtypes are particularly important for cognitive processes. Positive allosteric modulators (PAMs) that bind to a site distinct from the acetylcholine binding site can enhance the receptor's response to the endogenous neurotransmitter. Derivatives of this compound have been developed as nAChR modulators that can potentially improve cholinergic transmission and cognitive function in neurodegenerative disorders.[9][10][11]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have established it as a privileged starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its applications in the discovery of kinase inhibitors, nAChR modulators, and antimicrobial agents. The detailed experimental protocols and summarized biological data serve as a valuable resource for researchers and drug development professionals, aiming to accelerate the design and synthesis of the next generation of innovative medicines based on this promising chemical core.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of nicotinic receptor activity in the central nervous system: a novel approach to the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice [frontiersin.org]

- 11. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 6-Chloro-N,N-dimethylpyridin-3-amine and its Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N,N-dimethylpyridin-3-amine is a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its substituted pyridine core allows for a wide range of synthetic transformations, making it a key intermediate in the development of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis and application of this compound, with a particular focus on its utility in key cross-coupling and nucleophilic substitution reactions. Due to the limited availability of specific experimental data for the N,N-dimethylated analog, this guide also extensively covers the synthetic transformations of its immediate precursor, 6-chloropyridin-3-amine, which serves as a foundational starting material.

Synthesis of the Core Scaffold: 6-chloropyridin-3-amine

The primary precursor, 6-chloropyridin-3-amine, can be synthesized through various methods. A common and cost-effective approach involves the direct oxidative chlorination of 2-aminopyridine.[1]

Experimental Protocol: Oxidative Chlorination of 2-aminopyridine[1]

Reaction Setup: In a suitable reaction vessel, charge 2-aminopyridine. Control the internal temperature to 10°C.

Reagent Addition: Add a sodium hypochlorite (NaClO) solution (8-13% mass concentration) to the vessel and stir until uniform. The molar ratio of NaClO to 2-aminopyridine should be between 1:1 and 3:1.

Chlorination: Slowly add concentrated hydrochloric acid (25-36% mass concentration) dropwise. The molar ratio of HCl to 2-aminopyridine should be between 3:1 and 6:1.

Reaction Progression: Maintain the reaction at a constant temperature of 10°C for 2 hours. Afterward, raise the temperature to 25°C and continue the reaction for an additional 4 hours.

Work-up and Isolation: Adjust the pH of the resulting reaction mixture to 4 using a sodium hydroxide (NaOH) solution. Extract the product with dichloroethane to yield 2-amino-5-chloropyridine (an alternative name for 6-chloropyridin-3-amine).

Derivatization to this compound

The target compound, this compound, can be readily prepared from 6-chloropyridin-3-amine through standard N-alkylation procedures. A common method involves reductive amination with formaldehyde, followed by reduction of the intermediate imine or aminal.

Key Synthetic Applications

This compound and its precursor are versatile substrates for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-deficient nature of the pyridine ring, accentuated by the chloro substituent, facilitates nucleophilic aromatic substitution, while the chloro group itself is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-chloropyridin-3-amine Derivatives

| Parameter | Condition |

| Aryl Halide | 6-chloropyridin-3-amine |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2 - 1.5 equiv) |

| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ (4-10 mol%) |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) |

| Solvent | Toluene, 1,4-dioxane, or THF (often with water) |

| Temperature | 80 - 120 °C |

| Reaction Time | 2 - 24 hours |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add 6-chloropyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent is added, and the reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines. This reaction is particularly useful in the synthesis of complex amines that are prevalent in many drug candidates.[2][3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-chloropyridin-3-amine Derivatives

| Parameter | Condition |

| Aryl Halide | 6-chloropyridin-3-amine |

| Amine | Primary or secondary amine (1.1 - 1.5 equiv) |

| Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%) |

| Ligand | BINAP, Xantphos, or RuPhos (2-10 mol%) |

| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equiv) |

| Solvent | Toluene, 1,4-dioxane, or THF |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. The aryl halide (6-chloropyridin-3-amine, 1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous solvent. The reaction mixture is heated with stirring and monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen. This allows for the direct displacement of the chloride with a variety of nucleophiles, particularly amines.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution on 6-chloropyridin-3-amine Derivatives

| Parameter | Condition |

| Aryl Halide | 6-chloropyridin-3-amine |

| Nucleophile | Primary or secondary amine (1.5 - 3.0 equiv) |

| Base | K₂CO₃, DIPEA, or Et₃N (2.0 - 4.0 equiv) |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 100 - 150 °C (conventional heating or microwave) |

| Reaction Time | 6 - 48 hours |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A mixture of 6-chloropyridin-3-amine (1.0 equiv), the desired amine nucleophile (2.0 equiv), and a base such as potassium carbonate (3.0 equiv) in a high-boiling polar aprotic solvent like DMF or DMSO is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Caption: Generalized workflow for the SNAr reaction of this compound.

Conclusion

This compound, and its readily accessible precursor 6-chloropyridin-3-amine, are highly valuable and versatile building blocks in modern organic synthesis. Their ability to undergo a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides a powerful platform for the construction of diverse and complex molecular architectures. The experimental protocols and reaction conditions outlined in this guide serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel compounds for drug discovery and development. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of new and important biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloro-N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Chloro-N,N-dimethylpyridin-3-amine with various arylboronic acids.

This compound is a valuable building block in medicinal chemistry. The chlorine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular diversity. The dimethylamino group at the 3-position can influence the electronic properties of the pyridine ring and may present unique challenges and opportunities in catalyst and reaction condition selection. The protocols and data presented herein are based on established methodologies for the coupling of structurally similar 2-chloropyridines and 3-aminopyridines and are intended to serve as a comprehensive guide for researchers.[1][2]

Reaction Principle and Key Parameters

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is crucial for achieving high yields, especially with a relatively unreactive aryl chloride. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, P(t-Bu)3), are often effective in promoting the oxidative addition step.[1][2]

-

Base: The base plays a critical role in the transmetalation step. A variety of inorganic bases can be employed, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often being effective choices for challenging couplings.[1]

-

Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and toluene, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[1][2]

-

Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures (typically 80-120 °C) are often required to drive the reaction to completion.[2]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inerting the Flask: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-